![molecular formula C21H16N2O2 B2610950 (Z)-3-(m-tolylimino)-3H-benzo[f]chromene-2-carboxamide CAS No. 313234-18-3](/img/structure/B2610950.png)

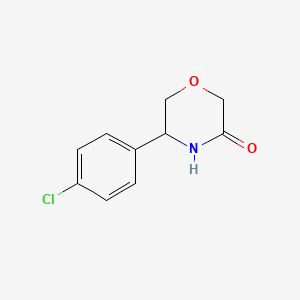

(Z)-3-(m-tolylimino)-3H-benzo[f]chromene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(Z)-3-(m-tolylimino)-3H-benzo[f]chromene-2-carboxamide” is a compound that has been investigated for its potential as an anti-biofilm agent . It is part of a series of chromone-based carboxamides that have been synthesized and evaluated for their ability to inhibit the biofilm formation of Pseudomonas aeruginosa .

Synthesis Analysis

The synthesis of this compound involves the use of 2-chromone carboxylic acid as the starting material . The synthesis process has been optimized to produce a library of 34 direct and 25 retro chromone carboxamides . The yield of the synthesis process was reported to be 52% .

Molecular Structure Analysis

The molecular structure of this compound includes a chromone moiety and a carboxamide group . The presence of these groups allows the compound to form hydrogen bonds with a variety of enzymes and proteins .

Chemical Reactions Analysis

The compound has been evaluated for its ability to inhibit the biofilm formation of Pseudomonas aeruginosa . The results showed that several chromone 2-carboxamides of the retro series are potent inhibitors of the formation of P. aeruginosa biofilms .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 227 °C . The IR spectrum of the compound shows peaks at 3267 cm-1 (NH), 3075, 2961, 2960, 2927 (CH, CH2, CH3), 1683 (CONH), 1637 (CO), 1608, 1597, 1541 (C=C) .

科学的研究の応用

Therapeutic Applications

The compound is a derivative of chromene or thiochromene carboxamide . It has been identified as a dopamine D3 ligand , which suggests potential therapeutic applications in treating central nervous system disorders .

Pharmaceutical Compositions

The compound can be used in the formulation of pharmaceutical compositions . These compositions can be designed to target specific disorders of the central nervous system .

Synthesis of 2H-Chromenes

As a type of chromene, this compound represents an important oxygen heterocycle . It is widely used in the synthesis of 2H-chromenes , which are prevalent in natural products, pharmaceutical agents, and biologically relevant molecules .

Materials Science

The compound has also found applications in materials science . Its unique chemical structure can be leveraged to develop new materials with desired properties .

Organic Synthesis

In the field of organic synthesis, the compound is used as a building block . It can be incorporated into larger molecules through various synthetic strategies .

Fungicides

Although not directly mentioned in the search results, carboxamide derivatives, like the compound , have been studied for their fungicidal properties . They target succinate dehydrogenase, a key enzyme in the respiratory chain of many organisms .

作用機序

将来の方向性

Future research on this compound could focus on further optimizing its synthesis and evaluating its potential as a therapeutic agent. The compound has shown promising results as an inhibitor of biofilm formation, and further studies could explore its potential in treating biofilm-related infections .

特性

IUPAC Name |

3-(3-methylphenyl)iminobenzo[f]chromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O2/c1-13-5-4-7-15(11-13)23-21-18(20(22)24)12-17-16-8-3-2-6-14(16)9-10-19(17)25-21/h2-12H,1H3,(H2,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWTNASHXWGUPEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N=C2C(=CC3=C(O2)C=CC4=CC=CC=C43)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-(m-tolylimino)-3H-benzo[f]chromene-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2610869.png)

![2-(3,4-dimethoxyphenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2610870.png)

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2610873.png)

![2-[2-(4-methoxyphenyl)-1-(5-phenyl-1,3-thiazol-2-yl)ethyl]-1H-benzimidazole](/img/structure/B2610874.png)

![3-[(2,4,6-Triphenylpyridin-1-ium-1-yl)methyl]pyridin-1-ium-1-olate perchlorate](/img/structure/B2610879.png)

![1-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-1H-pyrazol-3-ol](/img/structure/B2610883.png)

![N-(2,5-dimethylphenyl)-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B2610886.png)

![Ethyl 4-((4-((4-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2610887.png)

![1-ethyl-3-methyl-4-[(2-nitrophenoxy)methyl]-1H-pyrazole](/img/structure/B2610888.png)

![N-(3,5-dimethylphenyl)-2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2610890.png)